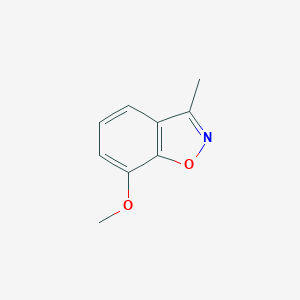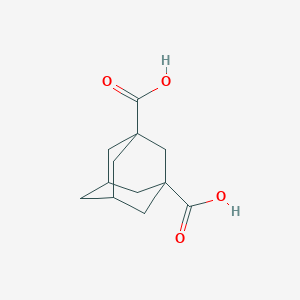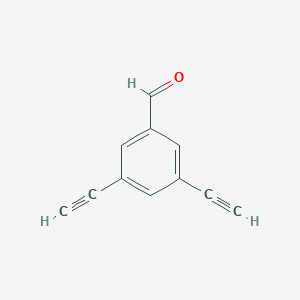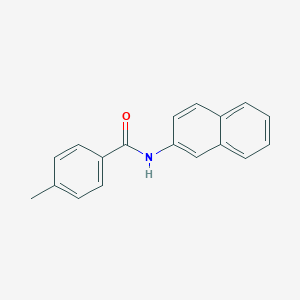![molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9](/img/structure/B120145.png)
Tricyclo[5.2.1.02,6]decan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5.2.1.02,6]decan-2-amine, also known as TC-2153, is a small molecule compound that has been studied for its potential therapeutic effects on various neurological disorders. TC-2153 has been shown to modulate the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. In
Wirkmechanismus
Tricyclo[5.2.1.02,6]decan-2-amine modulates the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. Rac1 is involved in the regulation of actin cytoskeleton, which is important for the growth and maintenance of dendritic spines, the structures that allow neurons to communicate with each other. By modulating the activity of Rac1, Tricyclo[5.2.1.02,6]decan-2-amine can enhance synaptic plasticity and improve cognitive function.
Biochemische Und Physiologische Effekte
Tricyclo[5.2.1.02,6]decan-2-amine has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to reduce the symptoms of neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to inhibit the growth of tumor cells in vitro, suggesting its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclo[5.2.1.02,6]decan-2-amine is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, Tricyclo[5.2.1.02,6]decan-2-amine has low solubility in water, which can make it difficult to administer in vivo. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
Future research on Tricyclo[5.2.1.02,6]decan-2-amine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. In addition, further studies could explore the mechanisms underlying the anti-tumor effects of Tricyclo[5.2.1.02,6]decan-2-amine and its potential use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for Tricyclo[5.2.1.02,6]decan-2-amine and other Rac1 modulators, which could facilitate their use in clinical trials and ultimately lead to the development of new therapies for neurological disorders and cancer.
Synthesemethoden
The synthesis of Tricyclo[5.2.1.02,6]decan-2-amine involves a series of chemical reactions, starting with the reaction between 2-cyclopentenone and ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then converted to a tricyclic compound through a series of steps involving reduction, oxidation, and cyclization reactions. The final product, Tricyclo[5.2.1.02,6]decan-2-amine, is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.2.1.02,6]decan-2-amine has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to improve cognitive function and reduce the symptoms of these disorders. Tricyclo[5.2.1.02,6]decan-2-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
CAS-Nummer |
148151-81-9 |
|---|---|
Produktname |
Tricyclo[5.2.1.02,6]decan-2-amine |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decan-2-amine |
InChI |
InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2 |
InChI-Schlüssel |
IBGDJIKNTKMZEP-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)N |
Kanonische SMILES |
C1CC2C3CCC(C3)C2(C1)N |
Synonyme |
4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



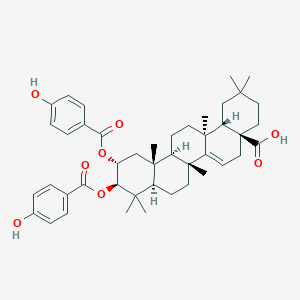

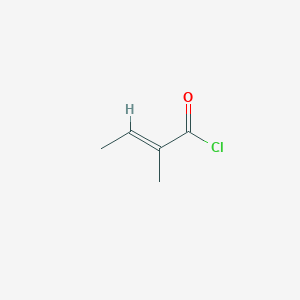
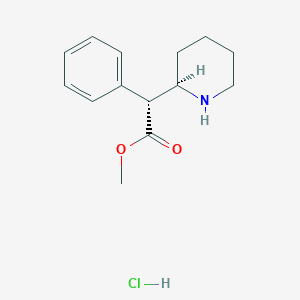
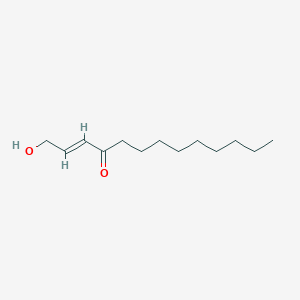

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
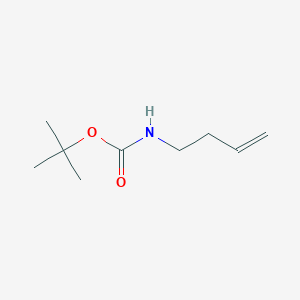
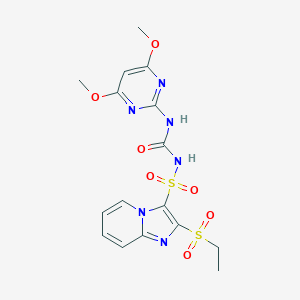
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
